6-Phosphoxyhexyl acrylate
CAS No.: 85589-95-3
Cat. No.: VC17033509
Molecular Formula: C9H17O6P
Molecular Weight: 252.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85589-95-3 |
|---|---|
| Molecular Formula | C9H17O6P |
| Molecular Weight | 252.20 g/mol |
| IUPAC Name | 6-phosphonooxyhexyl prop-2-enoate |
| Standard InChI | InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13) |
| Standard InChI Key | UNLGHUTUQNFLSO-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OCCCCCCOP(=O)(O)O |
Introduction
Structural and Nomenclatural Clarification
Common Misnomers and Analogues
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Phenoxyethyl acrylate (PEA): A related monomer with a phenoxy group at the ethyl position (CAS 48145-04-6), used in adhesives and UV-curable resins .
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n-Hexyl acrylate: A simpler analogue with a linear hexyl chain (CAS 2499-95-8), noted for its combustible nature and aquatic toxicity .
Synthesis and Modification of Acrylate Derivatives
Acrylate monomers are typically synthesized via esterification of acrylic acid with alcohols or through radical polymerization techniques.
RAFT Polymerization for Acrylate Grafting
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical method used to graft polyacrylates onto natural polymers like cellulose. For example:
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Cellulose functionalization: Bagasse cellulose is modified with a RAFT agent (e.g., 3-(((benzylthio)carbonothioyl)thio)propanoic acid) via Steglich esterification .
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Acrylate grafting: Acrylic acid (AA) and methyl methacrylate (MMA) are polymerized onto cellulose-RAFT macroinitiators, yielding materials with enhanced adsorption properties for metal ions like , , and .
Table 1: Key Parameters for RAFT-Mediated Grafting
| Parameter | Value/Description |
|---|---|
| Reaction Temperature | 70°C |
| Initiator | 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V50) |
| Monomer Feed Ratios (AA:MMA) | 100:0, 75:25, 50:50, 25:75, 0:100 |
| Post-Polymerization Treatment | Soxhlet extraction with water/THF |
Physicochemical Properties of Hexyl Acrylate Derivatives
While data specific to 6-Phosphoxyhexyl acrylate are absent, the following properties are reported for structurally similar compounds:
6-(4-Hydroxyphenoxy)hexyl Acrylate
n-Hexyl Acrylate
Applications in Industrial and Biomedical Contexts
Acrylate derivatives are valued for their versatility in polymer synthesis and functional material design.
Adhesives and Coatings
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Phenoxyethyl acrylate (PEA): Exhibits strong adhesion and dispersion capabilities, making it suitable for pressure-sensitive adhesives .
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n-Hexyl acrylate: Used in automotive coatings and inks due to its balance of flexibility and durability .
Environmental Remediation
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